molecular formula C10H13NO3 B15241861 Ethyl 1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Ethyl 1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Cat. No.: B15241861
M. Wt: 195.21 g/mol
InChI Key: NXNDSINIJZVTCV-UHFFFAOYSA-N
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Description

Ethyl 1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate is a heterocyclic compound with a pyridine ring structure. It is used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate typically involves the condensation of ethyl acetoacetate with an appropriate amine under acidic or basic conditions. One-pot condensations of formaldehyde with CH acids and enamines have also been reported to afford derivatives of 2-oxo-1,2-dihydropyridine .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar condensation techniques. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pH levels .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can yield dihydropyridine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to various functionalized derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or methanol .

Major Products

The major products formed from these reactions include functionalized pyridine and dihydropyridine derivatives, which have applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

Ethyl 1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of analogs with therapeutic properties.

    Industry: Used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of Ethyl 1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and the derivatives formed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl 1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate is a compound that has garnered attention due to its diverse biological activities. This article delves into the various aspects of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its pyridine ring structure, which is known for conferring various biological properties. The molecular formula is C10H13NO3C_{10}H_{13}NO_3 with a molecular weight of 197.22 g/mol. The compound's structure can be represented as follows:

SMILES CC(N1)=C(C=CC1=O)C(OCC)=O\text{SMILES }CC(N1)=C(C=CC1=O)C(OCC)=O

Anticancer Properties

Research has shown that compounds similar to this compound exhibit significant anticancer properties. A study focusing on pyridine derivatives reported that modifications to the pyridine ring can enhance antiproliferative activity against various cancer cell lines, including HeLa and MDA-MB-231. The introduction of functional groups such as -OH was found to lower the IC50 values significantly, indicating increased potency against cancer cells .

Table 1: Antiproliferative Activity of Pyridine Derivatives

CompoundCell LineIC50 (μM)
Compound AHeLa0.058
Compound BMDA-MB-2310.0046
Ethyl 1,5-dimethyl...PC3TBD

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Similar compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. A study reported minimum inhibitory concentrations (MICs) as low as 50 μg/ml for derivatives with similar structures .

Table 2: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMIC (μg/ml)
Compound XE. coli50
Compound YS. aureusTBD
Ethyl 1,5-dimethyl...Pseudomonas aeruginosaTBD

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : Compounds in this class may inhibit specific enzymes involved in cancer cell proliferation.
  • Cell Membrane Interaction : The lipophilic nature of the compound allows it to interact with cell membranes, facilitating cellular uptake and subsequent biological effects .
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in target cells, leading to apoptosis.

Case Studies

Several case studies have highlighted the efficacy of ethyl 1,5-dimethyl-2-oxo-1,2-dihydropyridine derivatives in preclinical settings:

  • Case Study 1 : A derivative was tested against a panel of cancer cell lines and showed remarkable selectivity for tumor cells over normal cells.
  • Case Study 2 : In vivo studies demonstrated that administration of the compound resulted in significant tumor reduction in xenograft models.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

ethyl 1,5-dimethyl-2-oxopyridine-3-carboxylate

InChI

InChI=1S/C10H13NO3/c1-4-14-10(13)8-5-7(2)6-11(3)9(8)12/h5-6H,4H2,1-3H3

InChI Key

NXNDSINIJZVTCV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CN(C1=O)C)C

Origin of Product

United States

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